![molecular formula C17H28O3Si B8335018 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde](/img/structure/B8335018.png)
4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C15H24O3Si. This compound is characterized by the presence of a benzaldehyde group substituted with a tert-butyl dimethylsilyl (TBDMS) protected ethoxy group. It is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde is protected using TBDMS-Cl and imidazole in anhydrous dichloromethane.
Formation of the Protected Aldehyde: The resulting product is then reacted with 2-bromoethanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
Oxidation: 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzoic acid.
Reduction: 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used. For example, in oxidation reactions, the aldehyde group is the primary reactive site, while in substitution reactions, the TBDMS group is targeted.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]benzaldehyde: Similar structure but without the dimethyl groups on the benzene ring.
2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde is unique due to the presence of both the TBDMS protecting group and the dimethyl-substituted benzaldehyde group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C17H28O3Si |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C17H28O3Si/c1-13-10-15(12-18)11-14(2)16(13)19-8-9-20-21(6,7)17(3,4)5/h10-12H,8-9H2,1-7H3 |
Clave InChI |
HLIVDDATWNATGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCCO[Si](C)(C)C(C)(C)C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-Indolyl)hydrazino]propanenitrile](/img/structure/B8334937.png)
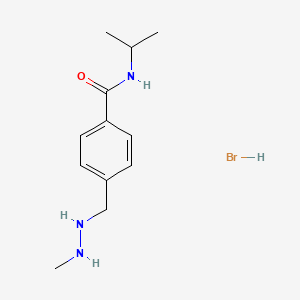
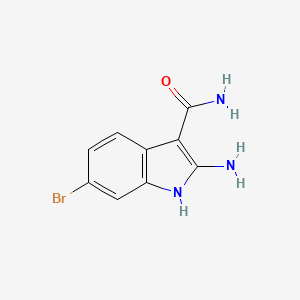

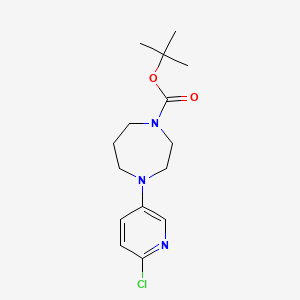
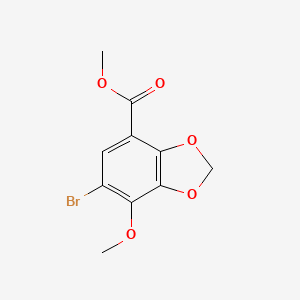
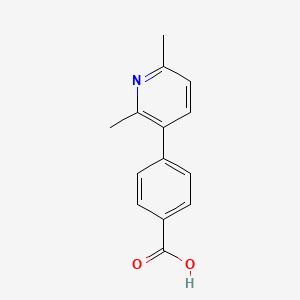
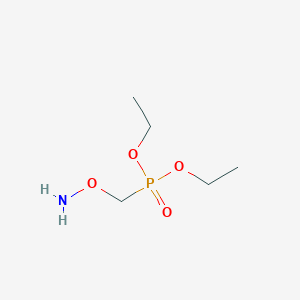
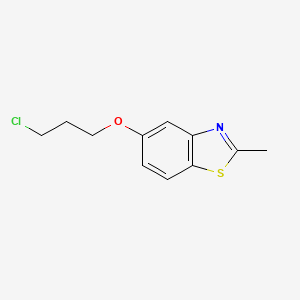
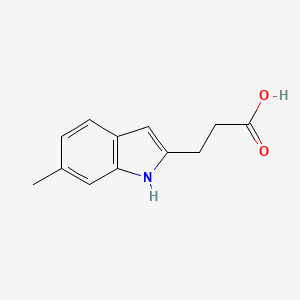
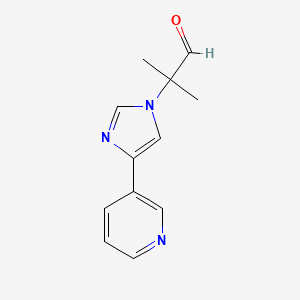
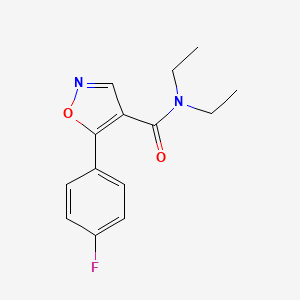
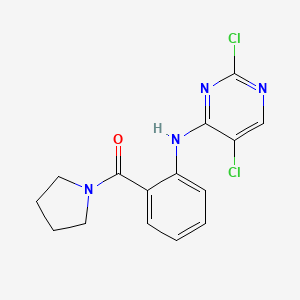
![4-[(4-Methylphenyl)thio]-3-(trifluoromethyl)benzaldehyde](/img/structure/B8335028.png)
